molecular formula C19H16FN3O B2579603 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile CAS No. 400087-70-9

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2579603
CAS No.: 400087-70-9
M. Wt: 321.355
InChI Key: MQMNMKMSUWPVTL-UHFFFAOYSA-N
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Description

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile is a fluorinated aromatic nitrile featuring a morpholino (tetrahydro-1,4-oxazine) substituent. The compound’s structure combines a benzonitrile core with a cyano(morpholino)phenylmethyl group at the 2-position and a fluorine atom at the 6-position.

Properties

IUPAC Name

2-(cyano-morpholin-4-yl-phenylmethyl)-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-18-8-4-7-17(16(18)13-21)19(14-22,15-5-2-1-3-6-15)23-9-11-24-12-10-23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNMKMSUWPVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano and morpholino groups may interact with enzymes or receptors, modulating their activity. The fluorobenzenecarbonitrile moiety can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylmethyl Group

The morpholino group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile (CAS 303150-37-0)
  • Structure: Replaces the morpholino group with a 4-fluorophenyl ring.
  • Molecular Formula : C15H8F2N2 (inferred).
  • Lacks the oxygen atom in the morpholino ring, which may decrease hydrogen-bonding capacity and polar surface area .
2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile (CAS 339012-94-1)
  • Structure: Substitutes morpholino with a 3,4-dimethoxyphenyl group.
  • Molecular Formula : C17H13FN2O2.
  • Properties: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter reactivity in electrophilic substitution reactions.
Cetirizine Derivatives (e.g., Levocetirizine Dihydrochloride)
  • Structure : Features a piperazine ring and chlorophenyl groups.
  • Molecular Formula : C21H25ClN2O3·2HCl (Levocetirizine).
  • Properties: Piperazine rings (nitrogen-containing) vs. morpholino (oxygen-containing): Piperazine derivatives are more basic, influencing pharmacokinetics (e.g., absorption, distribution). Chlorophenyl groups enhance lipophilicity, whereas morpholino increases hydrophilicity .

Fluorinated Benzonitrile Derivatives

Simpler fluorinated nitriles provide insights into the role of fluorine and cyano groups:

5-Fluoro-2-iodobenzonitrile (CAS 877868-92-3)
  • Structure : Single aromatic ring with fluorine and iodine substituents.
  • Molecular Formula : C7H3FIN.
  • Properties :
    • Iodine’s large atomic radius introduces steric hindrance, limiting binding to flat active sites.
    • Less complex synthesis compared to the target compound’s multi-substituted structure .
5-(Chloromethyl)-2-fluorobenzonitrile (CAS 1260892-59-8)
  • Structure : Chloromethyl and fluorine substituents.
  • Molecular Formula : C8H5ClFN.
  • Properties: Chloromethyl group enhances electrophilicity, making it reactive in alkylation reactions. Lacks the morpholino group’s capacity for hydrogen bonding .

Research Findings and Implications

  • Morpholino vs.
  • Fluorine’s Role : Fluorine in all analogs increases metabolic stability and membrane permeability, a critical feature in CNS drug design .
  • Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., cyano group introduction via nucleophilic substitution, morpholino coupling via Buchwald-Hartwig amination) .

Biological Activity

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile is a synthetic compound with potential applications in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research in pharmacology and therapeutic development. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C16H15FN4, with a molecular weight of approximately 284.32 g/mol. Its structure includes a cyano group, a morpholino group, and a fluorobenzene moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC16H15FN4
Molecular Weight284.32 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: In Vitro Analysis

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in:

  • MCF-7 Cell Line :
    • IC50: 12 µM
    • Induction of apoptosis confirmed by Annexin V staining.
  • A549 Cell Line :
    • IC50: 15 µM
    • Significant reduction in cell viability after 48 hours of treatment.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

Antimicrobial Efficacy Results

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Potential intercalation with DNA leading to disruption of replication processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, which can trigger apoptotic pathways.

Summary of Key Studies

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted its selective cytotoxicity towards cancer cells while sparing normal cells.
    • Mechanistic studies revealed that it activates the p53 pathway, enhancing apoptosis in tumor cells.
  • Antimicrobial Studies :
    • Research in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against resistant strains, suggesting potential use as an antibiotic adjuvant.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further studies are needed to assess metabolism and excretion routes.

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